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Compound of Interest

1,2,2,6,6-Pentamethylpiperidin-4-
Compound Name: |
o

Cat. No.: B032324

1,2,2,6,6-Pentamethylpiperidin-4-ol, often abbreviated as PMP, is a sterically hindered
piperidine derivative of considerable importance in both industrial and research settings.[1] Its
molecular architecture, featuring a heavily substituted piperidine ring, is not merely a matter of
chemical curiosity but is the very foundation of its utility. While it serves as a versatile building
block in organic synthesis and as an intermediate for pharmaceuticals, its most prominent role
is as a crucial precursor for the synthesis of Hindered Amine Light Stabilizers (HALS). These
HALS are indispensable additives that protect polymeric materials from degradation induced by
UV radiation and thermal oxidation, significantly extending their lifespan and performance.[2]
This guide elucidates the molecular structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol, details
its spectroscopic signature, outlines its synthesis, and explains how its unique structure
dictates its function.

Molecular Structure and Physicochemical
Properties

The core of 1,2,2,6,6-Pentamethylpiperidin-4-ol is a saturated six-membered heterocycle, the
piperidine ring. Its uniqueness arises from the extensive methylation pattern: a methyl group is
attached to the nitrogen atom (position 1), and two methyl groups are located on each of the
carbon atoms adjacent to the nitrogen (positions 2 and 6).[1] A hydroxyl group (-OH) is situated
at the 4-position. This specific arrangement confers exceptional thermal and oxidative stability.
[1] The five methyl groups create significant steric hindrance around the nitrogen atom, a key
feature that is fundamental to the radical-scavenging activity of the HALS derived from it.[2]
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The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The
hydroxyl group at the C-4 position can exist in either an axial or equatorial orientation, with the
equatorial position generally being more thermodynamically stable.

Physicochemical Data Summary

The fundamental properties of 1,2,2,6,6-Pentamethylpiperidin-4-ol are summarized in the
table below for quick reference.

Property Value Source(s)
CAS Number 2403-89-6 [1][3]
Molecular Formula C10H21NO [11[3]
Molecular Weight 171.28 g/mol [1]
Appearance Wh.ite to light yellow crystalline (141[5]
solid/flakes
Melting Point 72-76 °C [11[31[5]
Boiling Point 238 °C [11[31[5]
Density 0.967 g/mL [11[3]
Flash Point 118 °C [5]
Water Solubility 4.8 g/100 mL (at 20 °C) [3][6]

Spectroscopic Elucidation of the Molecular
Structure

The precise arrangement of atoms in 1,2,2,6,6-Pentamethylpiperidin-4-ol has been
unequivocally confirmed through various spectroscopic techniques. This data provides a
definitive fingerprint of the molecule, validating its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic
molecules.
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e 'H NMR: The proton NMR spectrum provides information about the chemical environment of
the hydrogen atoms. For 1,2,2,6,6-Pentamethylpiperidin-4-ol in CDCls, the characteristic
signals are:

o ~1.01 ppm & ~1.15 ppm (singlets, 12H total): These two sharp singlets correspond to the
four methyl groups at the C-2 and C-6 positions. The geminal methyl groups are
diastereotopic, leading to slightly different chemical shifts.[7]

o ~1.36 ppm & ~1.83 ppm (multiplets, 4H total): These signals arise from the methylene
protons (CHz) on the piperidine ring at the C-3 and C-5 positions.[7]

o ~2.22 ppm (singlet, 3H): This singlet is characteristic of the N-methyl group.[7]

o ~3.91 ppm (multiplet, 1H): This signal corresponds to the proton attached to the carbon
bearing the hydroxyl group (the C-4 proton).[7]

e 13C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon
environments. The spectrum for this molecule shows six distinct signals, confirming the
molecular symmetry.[7]

o ~20.54 ppm & ~33.28 ppm: Resonances for the methyl groups at C-2 and C-6.[7]
o ~28.04 ppm: Resonance for the N-methyl group.[7]

o ~50.06 ppm: Resonance for the methylene carbons at C-3 and C-5.[7]

o ~55.34 ppm: Resonance for the quaternary carbons at C-2 and C-6.[7]

o ~63.91 ppm: Resonance for the carbon atom bonded to the hydroxyl group (C-4).[7]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the
molecular weight and fragmentation pattern.

e Molecular lon (M*): A peak is observed at m/z = 171, corresponding to the molecular weight
of the compound.[7]
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e Major Fragment: A prominent peak is seen at m/z = 156, which corresponds to the loss of a
methyl group ([M-15]*), a very common fragmentation pathway for molecules containing
gem-dimethyl groups. This is often the base peak in the spectrum.[7]

Synthesis Protocol: The Eschweiler-Clarke Reaction

A common and efficient method for synthesizing 1,2,2,6,6-Pentamethylpiperidin-4-ol is
through the N-methylation of 2,2,6,6-Tetramethylpiperidin-4-ol using the Eschweiler-Clarke
reaction. This reaction utilizes formaldehyde as the source of the methyl group and formic acid
as the reducing agent.

Experimental Protocol

e Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, combine 2,2,6,6-Tetramethylpiperidin-4-ol (1.0 eq).

o Reagent Addition: Add formalin (a 37% aqueous solution of formaldehyde, ~1.3 eq) and
formic acid (~0.9 eq).[7]

o Reaction: Heat the mixture to reflux and maintain for approximately 7 hours.[7]
o Work-up: After cooling, pour the reaction mixture into ice water.

» Basification: Make the solution basic by the careful addition of a strong base such as
potassium hydroxide (KOH).

o Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

 Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2S0Oa), filter,
and concentrate under reduced pressure to yield the crude product. Further purification can
be achieved via crystallization or distillation. This procedure typically affords the product in
high yield (~85%).[7]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of PMP via the Eschweiler-Clarke reaction.

Structural Basis for Applications

The utility of 1,2,2,6,6-Pentamethylpiperidin-4-ol is a direct consequence of its molecular

structure.
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Precursor to Hindered Amine Light Stabilizers (HALS)

The primary application of this molecule is as a key intermediate for HALS. The protective
mechanism of HALS, known as the Denisov Cycle, involves scavenging harmful free radicals
that are formed during the photo-oxidation of polymers.[2]

o The sterically hindered secondary amine within the HALS molecule reacts with peroxy
radicals (ROOQe) in the polymer, forming an aminoxyl radical (R2NOe).

e This aminoxyl radical then reacts with alkyl radicals (Re) in the polymer.

o Through a complex, cyclic series of reactions, the original amine is regenerated, allowing a
single HALS molecule to neutralize many radical species.[2]

The structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol is ideal because:

e The steric hindrance provided by the methyl groups at positions 2 and 6 protects the reactive
amine functionality, ensuring its stability and longevity.[1]

e The hydroxyl group at position 4 serves as a convenient chemical handle. It can be readily
functionalized, most commonly through esterification, to attach the piperidine moiety to other
molecules.[1] This allows for the synthesis of a wide variety of HALS with tailored properties,
such as high molecular weight HALS that are less prone to migrating out of the polymer
matrix. A prominent example is the synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl)
sebacate, a highly effective light stabilizer.[1][8]

HALS Radical Scavenging Cycle
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Caption: Simplified diagram of the HALS regenerative radical scavenging cycle.

Role in Drug Development and Organic Synthesis

Beyond polymer science, 1,2,2,6,6-Pentamethylpiperidin-4-ol serves as a valuable
intermediate in organic synthesis. The reactive hydroxyl group allows for its incorporation into
more complex molecular frameworks.[1] It has been identified as a reactant for the synthesis of
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Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors, highlighting its potential in
medicinal chemistry and drug development.[4]

Safety and Handling

As a laboratory chemical, 1,2,2,6,6-Pentamethylpiperidin-4-ol must be handled with
appropriate care.

o Hazards: It is classified as harmful if swallowed and causes severe skin burns and eye
damage.[5][9][10] It may also cause an allergic skin reaction.[9][10]

e Precautions: Handling should be performed in a well-ventilated area.[9] Appropriate personal
protective equipment (PPE), including gloves, safety goggles, and a face shield, is
mandatory to avoid contact with skin and eyes.[5]

» First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15
minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, rinse mouth
with water and call a physician immediately; do not induce vomiting.[5]

o Storage: The container should be stored tightly closed in a dry, cool, and well-ventilated
place.[9]

Conclusion

The molecular structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol is a masterful example of
chemical design, where steric and electronic properties converge to create a highly functional
and stable molecule. Its heavily substituted piperidine core provides the necessary steric
hindrance for its role in radical scavenging, while the hydroxyl group offers a versatile point of
attachment for creating more complex and effective Hindered Amine Light Stabilizers. The
detailed characterization through NMR and mass spectrometry confirms its structure, and
established synthesis protocols allow for its efficient production. This unique combination of
features solidifies its status as an indispensable intermediate in materials science and a
valuable building block for the broader chemical research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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